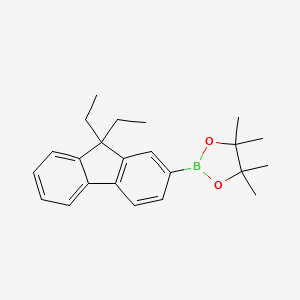![molecular formula C38H20N4O B12833075 9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile)](/img/structure/B12833075.png)
9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile) is a complex organic compound that features a dibenzofuran core linked to two carbazole units, each bearing a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile) typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Attachment of Carbazole Units: The carbazole units are then attached to the dibenzofuran core through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.
Introduction of Carbonitrile Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole units, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbonitrile groups, converting them to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the dibenzofuran or carbazole units are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism by which 9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile) exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- 9,9’-(Dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole)
- 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan
- 2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan
Uniqueness
9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile) is unique due to the presence of carbonitrile groups on the carbazole units, which can significantly alter its chemical reactivity and interaction with other molecules. This makes it distinct from other similar compounds that lack these functional groups.
特性
分子式 |
C38H20N4O |
|---|---|
分子量 |
548.6 g/mol |
IUPAC名 |
9-[8-(3-cyanocarbazol-9-yl)dibenzofuran-2-yl]carbazole-3-carbonitrile |
InChI |
InChI=1S/C38H20N4O/c39-21-23-9-13-35-29(17-23)27-5-1-3-7-33(27)41(35)25-11-15-37-31(19-25)32-20-26(12-16-38(32)43-37)42-34-8-4-2-6-28(34)30-18-24(22-40)10-14-36(30)42/h1-20H |
InChIキー |
OZRBXIDZLXILMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC5=C(C=C4)OC6=C5C=C(C=C6)N7C8=C(C=C(C=C8)C#N)C9=CC=CC=C97)C=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)
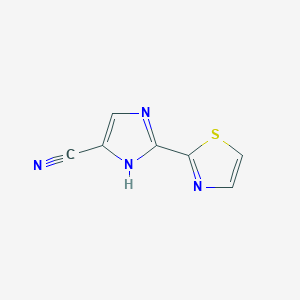
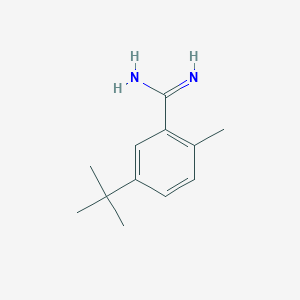


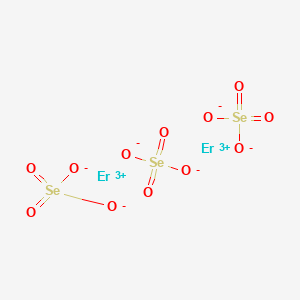


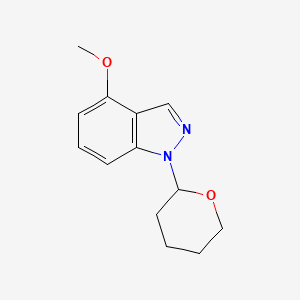

![rel-tert-Butyl (3aR,7R,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12833049.png)

